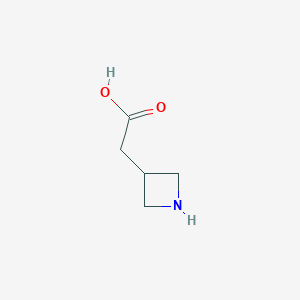

Azetidin-3-YL-acetic acid

Description

Significance of Azetidine (B1206935) Ring Systems in Chemical and Biological Contexts

The azetidine moiety, a four-membered saturated heterocycle containing one nitrogen atom, is a key structural feature in a variety of natural and synthetic compounds. mdpi.com Despite historical challenges in their synthesis, recent advancements have made functionalized azetidines more accessible, leading to their increased exploration in chemical and biological sciences. nih.govresearchgate.net Their growing importance stems from their ability to act as bioisosteres for other common cyclic structures and to confer desirable physicochemical properties to parent molecules, impacting their pharmacokinetic profiles. researchgate.netacs.org

Azetidine-based amino acids are recognized as valuable, conformationally constrained analogues of natural amino acids. researchgate.net The rigid four-membered ring restricts the rotational freedom of the molecular backbone, a desirable feature in medicinal chemistry for studying and refining interactions with biological targets. nih.gov For instance, various azetidinic amino acids have been synthesized and studied as constrained analogues of glutamic acid (Glu). nih.gov Specific examples include azetidine-2-carboxylic acid, which serves as a constrained analogue of L-proline, and azetidine-3-carboxylic acid, which is considered a restricted analogue of β-proline. mdpi.comnih.gov Furthermore, (azetidin-3-yl)acetic acid itself can be viewed as a structural analogue of 4-aminobutanoic acid (GABA), a key inhibitory neurotransmitter. mdpi.comresearchgate.net This mimicry allows researchers to probe the specific conformations required for biological activity.

The incorporation of azetidine-based amino acids into peptides is a key strategy in peptidomimetic design. mdpi.com Peptides often suffer from poor metabolic stability and low bioavailability. Introducing constrained analogues like azetidine carboxylic acids can help overcome these limitations by creating more rigid structures that are less susceptible to enzymatic degradation. chemimpex.com The synthesis of enantiopure azetidine-2-carboxylic acids and their successful incorporation into tripeptides has been demonstrated, highlighting their utility in this field. acs.org

The unique conformational properties of the azetidine ring can also induce specific secondary structures, such as β-turns, in peptides. researchgate.net Researchers have synthesized endomorphin analogues by replacing the native proline residue with azetidine-based amino acids like (S)-azetidine-2-carboxylic acid and azetidine-3-carboxylic acid to create novel opioid ligands. nih.gov These modifications aim to enhance efficacy, stability, and selectivity for specific opioid receptors. nih.govchemimpex.com

The azetidine scaffold has emerged as a privileged structure in modern drug discovery and medicinal chemistry. nih.gov Its utility extends far beyond peptide mimics, with the azetidine ring being a component in a wide array of pharmacologically active compounds. mdpi.com Molecules containing the azetidine moiety have demonstrated a diverse range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govontosight.ai The ring system is valued for its stability, molecular rigidity, and its role as a pharmacophore that can favorably interact with biological targets. nih.govijmrset.com

The growing prominence of azetidines is evident in their incorporation into clinical candidates and marketed drugs. acs.org For example, the antihypertensive drug azelnidipine (B1666253) features an azetidine ring in its structure. mdpi.comresearchgate.net The ability of the azetidine ring to improve physicochemical properties such as polarity and solubility makes it an attractive design element, particularly for drugs targeting the central nervous system (CNS). acs.orgacs.org

Overview of Azetidin-3-yl-acetic Acid as a Versatile Building Block

This compound, often used in its N-protected form such as 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid, is a versatile building block in organic and medicinal chemistry. chemimpex.comnetascientific.com Its structure combines the rigid azetidine core with a flexible acetic acid side chain, providing a valuable scaffold for synthesizing more complex molecules. chemimpex.com This compound serves as a key intermediate in the preparation of various pharmaceuticals, including peptide-based drugs and enzyme inhibitors. chemimpex.com

The utility of this compound derivatives is demonstrated in their use for preparing pharmaceutically active agents, such as positive allosteric modulators of GABAA receptors. mdpi.com Synthetic routes have been developed to access its derivatives, for instance, through the rhodium(I)-catalyzed conjugate addition of organoboron reagents to α,β-unsaturated alkenes, leading to 3-aryl-3-azetidinyl acetic acid esters. researchgate.net The bifunctional nature of the molecule—containing both a secondary amine within the ring (which can be protected and deprotected) and a carboxylic acid group—allows for selective functionalization, making it an ideal starting material for creating diverse molecular libraries for drug discovery programs. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound and its N-Boc Derivative

| Property | Value (this compound) | Value (2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid) | Reference |

| CAS Number | 183062-92-2 | 183062-96-6 | bldpharm.com, chemimpex.com |

| Molecular Formula | C₅H₉NO₂ | C₁₀H₁₇NO₄ | chemimpex.com |

| Molecular Weight | 115.13 | 215.25 | chemimpex.com |

| Appearance | Not specified | White to orange to green crystalline powder | chemimpex.com |

| Melting Point | Not specified | 116 - 120 °C | chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)1-4-2-6-3-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBDSTCOJNNUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472017 | |

| Record name | 3-Azetidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183062-92-2 | |

| Record name | 3-Azetidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Azetidin 3 Yl Acetic Acid and Its Derivatives

Conventional Synthetic Routes to the Azetidine (B1206935) Core

Conventional methods for the synthesis of the azetidine core often involve the construction of the four-membered ring through various cyclization strategies or the functionalization of a pre-existing azetidine ring. Key reactions such as the Horner-Wadsworth-Emmons olefination and aza-Michael addition play a pivotal role in building the desired molecular framework.

Horner-Wadsworth-Emmons Reaction in Azetidine Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for the formation of carbon-carbon double bonds and has proven to be a valuable tool in the synthesis of derivatives of azetidin-3-yl-acetic acid. core.ac.ukwikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In the context of azetidine synthesis, the HWE reaction is instrumental in introducing the acetic acid side chain at the 3-position of the azetidine ring.

A common strategy commences with a protected azetidin-3-one (B1332698), such as N-Boc-azetidin-3-one. mdpi.comnih.govbohrium.comresearchgate.netnih.gov This ketone undergoes a DBU-catalyzed reaction with a phosphonate (B1237965) ester, for instance, methyl 2-(dimethoxyphosphoryl)acetate, to yield an α,β-unsaturated ester, methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.comnih.govbohrium.comresearchgate.netnih.gov This intermediate is a key precursor for further functionalization. The HWE reaction generally favors the formation of the E-alkene isomer. wikipedia.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| N-Boc-azetidin-3-one | Methyl 2-(dimethoxyphosphoryl)acetate | DBU | THF | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Not specified |

| N-Boc-azetidin-3-one | Trimethyl phosphonoacetate | NaH | THF | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Not specified |

Aza-Michael Addition Strategies

Following the successful synthesis of the α,β-unsaturated ester via the Horner-Wadsworth-Emmons reaction, the aza-Michael addition (or conjugate addition) serves as a powerful and versatile method for introducing a wide range of substituents at the 3-position of the azetidine ring. mdpi.comnih.govbohrium.comresearchgate.net This reaction involves the nucleophilic addition of an amine to the β-carbon of the α,β-unsaturated ester, leading to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.govbohrium.com

A variety of nitrogen-containing nucleophiles, including heterocyclic aliphatic and aromatic amines, can be employed in this reaction. mdpi.comnih.govbohrium.comresearchgate.net For example, the reaction of methyl 2-(N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles in the presence of a base like DBU in acetonitrile (B52724) affords the corresponding Michael adducts in good to excellent yields. mdpi.comnih.govbohrium.comresearchgate.net

| Michael Acceptor | Nucleophile | Base | Solvent | Yield |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Pyrrolidine | DBU | Acetonitrile | 95% |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Piperidine | DBU | Acetonitrile | 93% |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Morpholine | DBU | Acetonitrile | 96% |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole | DBU | Acetonitrile | 83% |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Imidazole | DBU | Acetonitrile | 53% |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Indole | DBU | Acetonitrile | 55% |

Cyclization Reactions for Azetidine Ring Formation

The fundamental construction of the azetidine ring itself is achieved through various intramolecular cyclization reactions. These methods are crucial for creating the core heterocyclic structure, which can then be further elaborated to this compound derivatives.

One of the most common approaches involves the intramolecular nucleophilic substitution of a γ-amino halide or a γ-amino alcohol derivative. For instance, the treatment of a compound bearing an amine and a leaving group on the γ-carbon with a base can induce cyclization to form the azetidine ring. derpharmachemica.com

Other notable cyclization strategies include:

Palladium-catalyzed C-H amination: This method involves the intramolecular cyclization of an amine onto a C(sp³)–H bond, facilitated by a palladium catalyst, to form the azetidine ring. rsc.org

[2+2] Photocycloaddition: The aza Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, can be used to construct the azetidine ring. rsc.org

Ring contraction: Ring contraction of five-membered heterocycles, such as pyrrolidines, can also lead to the formation of azetidines.

Ring expansion: Conversely, ring expansion of three-membered heterocycles like aziridines can provide a route to the four-membered azetidine ring.

Stereoselective and Enantioselective Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective methods for the synthesis of α- and β-substituted this compound derivatives is of paramount importance.

Chiral α- and β-Substituted this compound Synthesis

The synthesis of chiral α- and β-substituted azetidin-3-yl-acetic acids can be achieved through several strategies, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

One approach involves the use of a chiral pool, starting from readily available chiral molecules like amino acids. nih.gov For example, chiral N-propargylsulfonamides, which can be accessed with high enantiomeric excess via chiral sulfinamide chemistry, can undergo a gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones. nih.gov These chiral ketones can then be further functionalized to the desired acetic acid derivatives.

Another strategy involves the diastereoselective functionalization of a pre-existing chiral azetidine scaffold. For instance, the α-lithiation of an N-protected 3-arylazetidine followed by trapping with an electrophile can proceed with high diastereoselectivity. uni-muenchen.de Furthermore, asymmetric hydrogenation of a prochiral azetinyl-carboxylic acid intermediate can furnish the desired functionalized azetidine-based amino acid both diastereo- and enantioselectively. chemrxiv.org The direct catalytic enantioselective difunctionalization of achiral azetines has also been reported as a convenient method to access chiral 2,3-disubstituted azetidines. nih.govacs.org

Diastereomeric Separation Techniques

When a synthetic route produces a mixture of diastereomers, their separation is a crucial step in obtaining a stereochemically pure compound. Diastereomers have different physical properties, such as solubility and boiling point, which allows for their separation by conventional laboratory techniques like chromatography and crystallization. tcichemicals.com

A common method for the separation of chiral carboxylic acids, such as derivatives of this compound, is through the formation of diastereomeric salts. This involves reacting the racemic mixture of the acid with a single enantiomer of a chiral base (a resolving agent). The resulting diastereomeric salts can then be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with an acid to regenerate the enantiomerically pure carboxylic acids. A similar strategy can be applied to separate racemic amines using a chiral acid. For instance, the resolution of racemic azetidine-2-carboxylic acid has been successfully achieved using D- or L-tyrosine hydrazide as the resolving agent. researchgate.net This principle of diastereomeric salt formation and separation is a viable technique for obtaining enantiomerically pure this compound derivatives.

Catalytic Asymmetric Syntheses

The enantioselective construction of the azetidine ring and its substituents is of paramount importance for pharmaceutical applications. Catalytic asymmetric synthesis provides a direct and efficient route to chiral azetidine derivatives. A notable approach involves the gold-catalyzed intermolecular oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method generates reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion to form chiral azetidin-3-ones, which are versatile precursors for this compound derivatives. nih.gov The use of a t-butanesulfonyl protecting group is advantageous as it leverages chiral t-butanesulfinimine chemistry and can be readily removed under acidic conditions. nih.gov

Another powerful strategy is the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to β-substituted cyclic enones. nih.gov This method has been successfully applied to construct all-carbon quaternary stereocenters, which are common features in complex bioactive molecules. While many systems rely on highly reactive organometallic reagents, the use of stable arylboronic acids with a chiral palladium catalyst offers a practical and operationally simple alternative that is tolerant to air and moisture. nih.gov

Advanced Synthetic Strategies

Advanced synthetic strategies have further expanded the toolkit for creating complex azetidine structures. These methods often employ transition metal catalysis to achieve high levels of selectivity and efficiency.

Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids

A practical and widely used method for synthesizing 3-aryl-3-azetidinyl acetic acid esters involves the rhodium(I)-catalyzed conjugate addition of organoboron reagents. researchgate.netsemanticscholar.org The synthesis typically begins with the preparation of an α,β-unsaturated ester attached to the azetidine ring at the 3-position, for instance, through a Horner-Wadsworth-Emmons reaction with N-Boc-3-azetidinone. semanticscholar.orgnih.gov Subsequent treatment with various arylboronic acids in the presence of a rhodium(I) catalyst smoothly affords the desired conjugate addition products in good yields. semanticscholar.org

A key challenge in this reaction is the competing protodeboronation of the arylboronic acid. semanticscholar.org To mitigate this side reaction and improve yields, reaction conditions can be optimized, for example, by using isopropanol (B130326) instead of aqueous media. researchgate.net This domino reaction, which involves the formation of an enol intermediate, can be harnessed to create more complex structures by capturing the intermediate with various nucleophiles. thieme-connect.de

| Arylboronic Acid | Catalyst System | Solvent | Yield (%) |

| Phenylboronic acid | [Rh(acac)(CO)2]/diphosphane | Aqueous | Good |

| 4-Methylphenylboronic acid | Rhodium(I) complex | Isopropanol | 56-71% |

| 4-Methoxyphenylboronic acid | Rhodium(I) complex | Isopropanol | 56-71% |

| 4-Fluorophenylboronic acid | Rhodium(I) complex | Isopropanol | 56-71% |

This table presents representative data on rhodium-catalyzed conjugate additions to azetidine-derived α,β-unsaturated esters. researchgate.netsemanticscholar.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis and has been effectively applied to the synthesis of azetidine derivatives. One such application is the cross-coupling of 3-iodoazetidines with aryl boronic acids to produce 2-aryl azetidines. nih.gov This reaction proceeds through a migration/coupling mechanism, potentially involving a palladium-hydride/dihydroazete complex. nih.gov

Furthermore, palladium-catalyzed N-arylation reactions provide a direct route to N-aryl azetidines from the parent azetidine and aryl bromides, without cleavage of the four-membered ring. thieme-connect.comresearchgate.net A highly efficient method for constructing the azetidine ring itself involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H and C(sp²)–H bonds at the γ-position of an amine substrate. acs.orgorganic-chemistry.org This approach, which utilizes a picolinamide (B142947) (PA) directing group, is notable for its use of inexpensive reagents and low catalyst loading. acs.orgorganic-chemistry.org A similar palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, promoted by an oxidant, also yields functionalized azetidines. rsc.org

Oxidative Cleavage Approaches for Azetidine-3-carboxylic Acid Derivatives

A facile, two-step synthesis of 3-aryl-azetidine-3-carboxylic acids has been developed, offering a significant advantage over methods requiring strong acids or bases. acs.orgnih.gov The strategy commences with a catalytic Friedel–Crafts reaction between a 3-arylazetidin-3-ol and a furan (B31954) nucleophile (e.g., 2-methylfuran), catalyzed by Ca(NTf₂)₂, to install the furan moiety. acs.org

The second step involves the mild and selective oxidative cleavage of the furan ring to unmask the carboxylic acid. This transformation is effectively catalyzed by ruthenium trichloride (B1173362) (RuCl₃). acs.orgnih.gov The method is scalable and the products are often easily purified through simple acid/base workups, making it a valuable route for creating building blocks for peptide synthesis and drug analogues. acs.orgthieme-connect.com

| 3-Arylazetidin-3-ol Substrate | Catalyst for Cleavage | Yield of Carboxylic Acid (%) |

| 3-(Phenyl)azetidin-3-ol derivative | RuCl₃ (2.5 mol%) | 77% (on 5g scale) |

| 3-(4-(TIPS-O)phenyl)azetidin-3-ol derivative | RuCl₃ | High |

| 3-(4-(Bn-O)phenyl)azetidin-3-ol derivative | RuCl₃ | High |

This table illustrates the yields for the Ru-catalyzed oxidative cleavage step to form 3-arylazetidine-3-carboxylic acids. acs.org

Metal-Catalyzed Hydroaminoalkylation

Metal-catalyzed hydroaminoalkylation represents an atom-economic approach for C-H functionalization to form C-C bonds. Tantalum-based catalysts have been shown to be effective for the synthesis of substituted N-heterocycles. acs.org Specifically, a scalable one-pot alkylation/cyclization procedure has been developed to generate β-alkylated N-heterocycles, including 3-methylated azetidines. This process directly alkylates unprotected secondary amines by functionalizing the C-H bond adjacent to the nitrogen atom, followed by cyclization to form the azetidine ring. acs.org

Organocatalysis in Azetidine Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of complex molecules. In the context of azetidine synthesis, amine catalysts are particularly useful. The amine-catalyzed cycloaddition of allenoates and imines is a known method for constructing the azetidine core. magtech.com.cn

A relevant example leading to this compound derivatives involves a DBU-catalyzed Horner–Wadsworth–Emmons reaction of (N-Boc)azetidin-3-one with trimethyl phosphonoacetate. nih.gov This step forms a key intermediate, methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This α,β-unsaturated ester can then undergo an aza-Michael addition with various NH-heterocycles, often catalyzed by an organic base like DBU or K₂CO₃, to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov

Gold-Catalyzed Oxidative Cyclization to Azetidin-3-ones

A notable and efficient method for the synthesis of the azetidin-3-one core, a precursor to derivatives of this compound, is through a gold-catalyzed oxidative cyclization. This strategy offers a flexible and stereoselective route to chiral azetidin-3-ones, which are valuable intermediates for further functionalization.

The key reaction involves the intramolecular N-H insertion of an α-oxo gold carbene, which is generated in situ from the intermolecular oxidation of an alkyne. nih.gov Specifically, chiral N-propargylsulfonamides serve as readily accessible starting materials. The gold catalyst facilitates the oxidative cyclization of these precursors to yield the corresponding azetidin-3-ones in good yields. nih.gov

A significant advantage of this methodology is its compatibility with various functional groups. The reaction conditions are mild enough to tolerate acid-labile protecting groups such as Boc (tert-butoxycarbonyl) and MOM (methoxymethyl ether). nih.gov Furthermore, silyl (B83357) protecting groups like TBDPS (tert-butyldiphenylsilyl) are also unaffected during the cyclization process. nih.gov This tolerance allows for the synthesis of diversely functionalized azetidin-3-ones that can be further elaborated into complex azetidine derivatives.

The reaction is typically catalyzed by a cationic gold(I) complex, and it has been demonstrated that the reaction can proceed efficiently without the need for acid additives, which further enhances its functional group compatibility. nih.gov The use of a t-butanesulfonyl protecting group on the nitrogen is particularly advantageous as it can be easily removed under acidic conditions after the formation of the azetidine ring. nih.govmdpi.com

The versatility of this gold-catalyzed approach is highlighted by its application in the synthesis of more complex structures, such as oxazaspiro[3.3]heptanones, demonstrating its utility in building diverse molecular scaffolds. nih.gov

Derivatization and Functionalization Strategies

Introduction of Protecting Groups (e.g., Boc) and their Manipulation

The manipulation of protecting groups is a cornerstone of the synthetic chemistry of this compound, enabling selective reactions at different positions of the molecule. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the azetidine nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions.

Introduction of the Boc Group:

N-Boc-azetidin-3-yl-acetic acid can be synthesized from its corresponding ester, tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, through hydrolysis. mdpi.com This straightforward procedure provides the Boc-protected acid in high yield, ready for further transformations. The synthesis of related Boc-protected azetidine derivatives often starts from N-Boc-3-azetidinone, which can be converted to various functionalized azetidines. nih.govmdpi.com

Manipulation and Cleavage of the Boc Group:

The Boc group is typically removed under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane are commonly used for this deprotection. nih.govnih.gov For instance, the deprotection of {1-(tert-butoxycarbonyl)-3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetic acid is achieved using 4N HCl in dioxane to yield the corresponding hydrochloride salt. nih.gov The choice of deprotection conditions can be crucial to avoid undesired side reactions, such as ring cleavage, which has been reported for some basic azetidines. nih.gov The stability of the azetidine ring is a key consideration, and while it is generally more stable than the aziridine (B145994) ring, its inherent strain can lead to decomposition under certain conditions. nih.gov

The selective removal of the Boc group in the presence of other protecting groups is also a valuable strategy in multistep syntheses. The greater acid lability of other protecting groups, such as the tert-butoxythiocarbonyl (Botc) group, compared to the Boc group allows for orthogonal deprotection strategies. nih.gov

Below is a table summarizing common conditions for the manipulation of the Boc protecting group on azetidine derivatives.

| Transformation | Reagents and Conditions | Substrate Example | Product Example | Reference |

| Hydrolysis of Ester | Lithium hydroxide, Tetrahydrofuran (B95107)/Water | tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | N-Boc-3-azetidineacetic acid | mdpi.com |

| Boc Deprotection | Trifluoroacetic acid, Dichloromethane | {1-(tert-butoxycarbonyl)-3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetic acid | {3-[4-(Trifluoromethyl)phenyl]azetidin-3-yl}acetic acid | nih.gov |

| Boc Deprotection | 4N HCl in dioxane | {1-(tert-butoxycarbonyl)-3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetic acid | {3-[4-(Trifluoromethyl)phenyl]azetidin-3-yl}acetic acid hydrogen chloride salt | nih.gov |

Substitution at the Azetidine Ring

The functionalization of the azetidine ring at positions other than the nitrogen atom is a key strategy for creating a diverse range of this compound derivatives. Substitution can be achieved through various synthetic methodologies, including reactions on pre-functionalized rings or direct C-H functionalization.

One common precursor for introducing substituents at the 3-position is N-Boc-3-azetidinone. This ketone can undergo a Horner-Wadsworth-Emmons reaction to introduce an exocyclic double bond, which can then be further functionalized. nih.gov For example, reaction with trimethyl phosphonoacetate yields an α,β-unsaturated ester. nih.gov This intermediate can then undergo conjugate addition with arylboronic acids in the presence of a rhodium(I) catalyst to introduce aryl groups at the 3-position of the azetidine ring. nih.gov

Another approach involves the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives, which serve as versatile intermediates for nucleophilic substitution reactions. bhu.ac.in The bromo-substituted carbon center allows for the introduction of a wide array of functional groups through reactions with carbon, sulfur, oxygen, and nitrogen nucleophiles. bhu.ac.in

Direct C-H functionalization of the azetidine ring is a more recent and powerful strategy. The azetidine ring itself can act as a directing group for regioselective ortho-C-H functionalization of an attached aryl ring. semanticscholar.org This has been demonstrated using lithiation with reagents like n-hexyllithium, allowing for the introduction of various substituents on the aromatic ring. semanticscholar.org While this example focuses on an aryl substituent at the 2-position, it highlights the potential for the azetidine ring to influence reactivity at adjacent positions.

The following table provides examples of substitution reactions on the azetidine ring of precursors to this compound derivatives.

| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |

| Conjugate Addition | Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate | Arylboronic acid, Rh(I) catalyst | Methyl 2-(1-(tert-butoxycarbonyl)-3-arylazetidin-3-yl)acetate | nih.gov |

| Nucleophilic Substitution | Alkyl 3-bromoazetidine-3-carboxylates | Various nucleophiles (C, S, O, N) | Substituted azetidine-3-carboxylic acid derivatives | bhu.ac.in |

| Ortho-C-H Functionalization | 2-Arylazetidine derivatives | n-Hexyllithium, then electrophile | Ortho-functionalized 2-arylazetidines | semanticscholar.org |

Formation of Hybrid Heterocyclic Systems

The this compound scaffold can serve as a building block for the construction of more complex hybrid heterocyclic systems, including spirocyclic and fused ring structures. These hybrid systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

Spirocyclic Systems:

Spirocyclic azetidines can be synthesized from common cyclic carboxylic acids. rsc.org A two-step sequence involving the synthesis of an azetidinone followed by its reduction provides access to spirocyclic amino acids. rsc.org While this method does not start directly from this compound, it demonstrates a general strategy for creating spiro-azetidine structures.

A more direct approach to spiro-heterocycles involving the azetidine ring often utilizes cycloaddition reactions. For instance, the synthesis of spiro-oxindoles can be achieved through a three-component reaction involving an azomethine ylide generated in situ. researchgate.net

More specifically, spirocyclic compounds containing an azetidine moiety have been designed and synthesized, such as 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s. nih.gov The synthesis of these compounds starts from tert-butyl 3-oxaazetidine-1-carboxylate, which is converted to a spirocyclic ketone precursor. nih.gov This ketone then undergoes further reactions to form the final spiro-heterocyclic system.

Fused Heterocyclic Systems:

The formation of fused heterocyclic systems containing an azetidine ring can be achieved through various cyclization strategies. For example, a copper-catalyzed sequence involving an Ullmann type intermolecular C-C coupling, followed by an intramolecular C-N coupling and an intramolecular aza-Michael type addition, has been used to afford various fused N-heterocyclic acetic acid derivatives. nih.gov

Intramolecular reactions on appropriately functionalized azetidine derivatives are also a common route to fused systems. For instance, an intramolecular Mitsunobu reaction can lead to the formation of a fused azetidine. derpharmachemica.com Furthermore, 4-allenyl β-lactams, which contain an azetidinone ring, can be fused with a pyrroline (B1223166) or tetrahydrofuran ring via a gold-catalyzed cyclization. derpharmachemica.com

The following table summarizes examples of the formation of hybrid heterocyclic systems involving the azetidine ring.

| Hybrid System Type | Synthetic Strategy | Starting Material/Precursor | Product Type | Reference |

| Spirocyclic | Two-step synthesis (azetidinone formation and reduction) | Cyclic carboxylic acids | Spirocyclic amino acids | rsc.org |

| Spirocyclic | Multi-step synthesis from a spirocyclic ketone | tert-butyl 3-oxaazetidine-1-carboxylate | 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s | nih.gov |

| Fused | Copper-catalyzed multi-step sequence | Appropriate precursors for Ullmann and Michael reactions | Fused N-heterocyclic acetic acid derivatives | nih.gov |

| Fused | Gold-catalyzed cyclization | 4-Allenyl β-lactams | Azetidinone fused with pyrroline or tetrahydrofuran | derpharmachemica.com |

Reactivity and Mechanistic Investigations of Azetidin 3 Yl Acetic Acid

Ring Strain and Reactivity Profile of the Azetidine (B1206935) Moiety

Azetidines, including Azetidin-3-yl-acetic acid, are four-membered nitrogen-containing heterocycles whose chemical behavior is largely dictated by inherent ring strain. researchgate.net This strain, a consequence of bond angle deviation from the ideal sp³ hybridization, imparts a unique reactivity profile compared to other saturated nitrogen heterocycles. researchgate.net The ring strain of azetidine is approximately 25.4 kcal/mol, which is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively stable, unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org

This considerable, but not extreme, ring strain makes the azetidine ring significantly more stable and easier to handle than aziridines, yet reactive enough to participate in unique transformations under specific conditions. researchwithrutgers.com The strain energy is the driving force for various ring-opening and ring-expansion reactions, making azetidines valuable synthetic intermediates. researchgate.net The embedded polar nitrogen atom further influences its properties, making the azetidine scaffold a privileged motif in medicinal chemistry. rsc.org

| Compound | Ring Size | Ring Strain (kcal/mol) | General Reactivity |

| Aziridine (B145994) | 3 | ~27.7 | High |

| Azetidine | 4 | ~25.4 | Moderate |

| Pyrrolidine | 5 | ~5.4 | Low |

This table presents a comparison of ring strain among small nitrogen-containing heterocycles. rsc.org

Reaction Mechanisms in Key Synthetic Transformations

The Aza-Michael addition is a fundamental reaction for C-N bond formation and is a key strategy for the synthesis of functionalized azetidines, such as derivatives of this compound. nih.gov This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. whiterose.ac.uk In the context of synthesizing 3-substituted azetidines, an α,β-unsaturated ester like methyl 2-(azetidin-3-ylidene)acetate serves as the Michael acceptor. researchgate.netbohrium.com

The synthesis of this acceptor typically begins with N-Boc-3-azetidinone, which undergoes a Horner-Wadsworth-Emmons reaction to form the exocyclic double bond. semanticscholar.orgnih.gov Subsequently, various NH-heterocycles can act as nucleophiles in an aza-Michael addition to yield the target 3-substituted 3-(acetoxymethyl)azetidines. nih.govresearchgate.net Mechanistic studies show that the reaction can be catalyzed by bases, such as DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene). mdpi.com The amine catalyst can facilitate the isomerization of the Michael acceptor, although the addition typically occurs selectively on the desired isomer. whiterose.ac.uk The reaction proceeds through the nucleophilic attack of the amine on the β-carbon of the unsaturated ester, followed by protonation to yield the final adduct. rsc.orgwhiterose.ac.uk

While C-N bond cleavage is more common in azetidine chemistry due to ring strain, C-C bond cleavage and coupling mechanisms are also observed, particularly in rearrangement and ring-expansion reactions. For instance, certain substituted azetidines can undergo rearrangement to form larger ring systems like piperidines. One proposed mechanism involves the formation of a reactive bicyclic azetidinium salt via intramolecular nucleophilic displacement, which then undergoes ring enlargement.

In a different mechanistic pathway, the treatment of dicarboxylate-substituted aziridines with an isocyanide in the presence of a Lewis acid catalyst like Y(OTf)₃ can lead to azetidine derivatives. The mechanism involves coordination of the catalyst to a carboxylate group, triggering a C-C bond cleavage to form an azomethine ylide intermediate. This ylide then undergoes a Ugi-type nucleophilic attack by the isocyanide, followed by internal trapping to form the four-membered azetidine ring. While this example starts from an aziridine, it illustrates a mechanistic principle of C-C bond cleavage/formation that can be relevant in constructing complex azetidine scaffolds. Unprecedented C-C bond cleavage has also been documented in the nucleophilic ring-opening of specific N-styryl-substituted aziridines, leading to ring-expanded imidazolidin-4-ones. nih.gov

Carbocation intermediates can play a significant role in the reactivity of azetidines, particularly in acid-mediated reactions. rsc.org The protonation of the azetidine nitrogen atom under acidic conditions activates the ring towards nucleophilic attack and ring-opening. rsc.orgnih.gov This activation can lead to the formation of a transient carbocation upon C-N bond cleavage. The stability of this carbocation is influenced by the substituents on the ring. masterorganicchemistry.comlibretexts.org

For example, an acid-mediated intramolecular ring-opening decomposition has been observed in a series of N-substituted azetidines. nih.gov The mechanism involves the protonation of the azetidine nitrogen, which facilitates a nucleophilic attack from a pendant amide group, leading to ring cleavage. The rate of this decomposition is highly sensitive to pH, occurring more rapidly under acidic conditions. nih.gov More recently, the generation of stable azetidine-benzylic carbocations has been described as a general strategy to access valuable 3,3-disubstituted azetidines, demonstrating the synthetic utility of these intermediates. nih.gov

Radical-based transformations provide powerful methods for synthesizing and functionalizing azetidines. One notable mechanism is the anti-Baldwin 4-exo-dig radical cyclization. nih.gov For instance, ynamides can undergo a copper-catalyzed photoinduced cyclization to form highly substituted azetidines. The mechanism involves the generation of an α-aminoalkyl radical, which then undergoes a 4-exo-dig cyclization onto the alkyne. The nitrogen atom is believed to facilitate this disfavored cyclization by positioning the reacting centers in close proximity and stabilizing the resulting vinyl radical. nih.gov

Cross-coupling reactions are also pivotal for introducing substituents onto the azetidine ring. organic-chemistry.org Suzuki-Miyaura-type cross-couplings between alkyl iodides (including 3-iodoazetidine) and aryl organoborons can be achieved through a mechanism involving a copper catalyst. This process is initiated by a halogen-atom-transfer from an α-aminoalkyl radical to the secondary alkyl iodide, generating the corresponding alkyl radical which then couples with the boronate species. organic-chemistry.org Radical additions to 2-azetines, which contain a C=C double bond within the ring, have also been developed to access functionalized azetidines. nih.gov

Stability and Reactivity under Various Conditions

The stability of the azetidine ring in molecules like this compound is highly dependent on the surrounding chemical environment, particularly pH. nih.gov While generally more stable than the three-membered aziridine ring, the azetidine moiety is susceptible to decomposition under specific conditions, primarily driven by its inherent ring strain. researchgate.netnih.gov

Under acidic conditions, the azetidine nitrogen is readily protonated. This protonation enhances the ring strain and activates the C-N bonds toward cleavage by nucleophiles, potentially leading to ring-opening. nih.govambeed.com Studies on N-aryl azetidines have shown that decomposition is significantly faster at low pH (e.g., pH 1.8) compared to neutral pH, where the compounds are stable. nih.gov The basicity (pKa) of the azetidine nitrogen is a key determinant of its stability in acidic media; lower pKa values correlate with greater stability as protonation is less favorable. nih.gov

Under basic conditions, the azetidine ring is generally more stable. However, reactions can still be promoted. For example, base-mediated reactions of 1-azetines can lead to rearrangements affording functionalized azetidine products. nih.gov The stability is also influenced by the nature of the substituents on the ring. Electron-withdrawing groups on the nitrogen can decrease its nucleophilicity and basicity, potentially altering its reactivity profile.

| Condition | Reactivity/Stability Profile | Mechanistic Implication |

| Acidic (e.g., pH < 4) | Prone to decomposition/ring-opening nih.gov | Protonation of the azetidine nitrogen activates the ring for nucleophilic attack. rsc.orgnih.gov |

| Neutral (e.g., pH 7) | Generally stable nih.gov | The ring remains intact as the nitrogen is not significantly protonated. |

| Basic | Generally stable, but can participate in base-mediated rearrangements nih.gov | The unprotonated nitrogen can act as an internal nucleophile or be influenced by external bases. |

This table summarizes the stability and reactivity of the azetidine ring under different pH conditions.

Influence of Protecting Groups on Stability and Reactivity

The stability and reactivity of the azetidine ring in this compound and its derivatives are significantly influenced by the nature of the protecting group attached to the nitrogen atom. Due to the inherent ring strain of the four-membered heterocycle, the choice of a suitable protecting group is critical for both handling the compound and directing its reactivity in synthetic transformations. rsc.org Commonly employed protecting groups for the azetidine nitrogen include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. ljmu.ac.uk

The Boc group is widely used due to its stability under various conditions and its facile removal under acidic conditions. acs.orgnih.gov For instance, N-Boc-azetidine derivatives can undergo deprotection with acids like trifluoroacetic acid (TFA) without causing the degradation of the strained four-membered ring. acs.orgresearchgate.net This acid lability allows for the selective deprotection of the azetidine nitrogen in the presence of other functional groups. researchgate.net The Boc group's electron-withdrawing nature can also influence the reactivity of the azetidine ring, for example by enabling lithiation at an adjacent methylene (B1212753) group for further functionalization. acs.org However, under certain acidic conditions, such as in the presence of p-toluenesulfonic acid (p-TsOH) in hot dioxane, Boc-protected azetidines can undergo ring-opening reactions. rsc.org

The Cbz group offers an alternative protection strategy, being stable to acidic conditions that would cleave a Boc group. This orthogonality is valuable in complex multi-step syntheses. ljmu.ac.ukljmu.ac.uk The Cbz group is typically removed under neutral conditions via catalytic hydrogenation. ljmu.ac.uk This allows for late-stage functionalization of the azetidine nitrogen after other synthetic steps, including those performed under acidic conditions, have been completed. ljmu.ac.ukresearchgate.net The choice between Boc and Cbz protection, therefore, allows chemists to tailor the synthetic route, enabling chemoselective N-functionalization through acylation, sulfonylation, or nucleophilic aromatic substitution after deprotection. ljmu.ac.uk

Other protecting groups, such as the t-butanesulfonyl (Bus) group, have also been utilized. The Bus group is notable for its stability during certain reactions, like gold-catalyzed oxidative cyclizations, and its subsequent easy removal from the azetidine ring under acidic conditions. nih.gov The trifluoroacetyl (TFA) protecting group has also been shown to be effective, with the advantage of being removable in situ using ammonia in methanol. rsc.org The selection of the protecting group is therefore a key strategic decision in the synthesis and manipulation of this compound derivatives, dictating the compound's stability and the types of chemical transformations it can undergo.

| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Features |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) acs.orgnih.gov | Stable to nucleophiles and base hydrolysis; allows for selective deprotection. nih.gov |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (e.g., H₂, Pd/C) ljmu.ac.uk | Orthogonal to acid-labile groups; stable under acidic conditions. ljmu.ac.uk |

| t-butanesulfonyl | Bus | Acidic conditions nih.gov | Stable during certain metal-catalyzed reactions. nih.gov |

| Trifluoroacetyl | TFA | Basic conditions (e.g., NH₃ in MeOH) rsc.org | Can be removed in situ after certain reactions. rsc.org |

Behavior under Acidic and Basic Conditions

The behavior of this compound under acidic and basic conditions is intrinsically linked to the strain of the four-membered ring and the electronic properties of the substituents on both the nitrogen and the acetic acid moiety. The parent compound exists as a zwitterion under physiological pH, but its stability can be compromised under harsh pH conditions.

Under acidic conditions, the azetidine nitrogen can be protonated. The resulting azetidinium ion can be susceptible to nucleophilic attack, leading to ring-opening. This acid-mediated decomposition is a known stability issue for certain N-substituted azetidines. nih.gov The pKa of the azetidine nitrogen is a crucial factor; a lower pKa reduces the likelihood of protonation and thus enhances stability in acidic media. nih.gov For this compound itself, it is often handled as a hydrochloride salt, which indicates a degree of stability of the protonated form under controlled acidic conditions. nih.govsigmaaldrich.com The presence of an N-protecting group significantly alters this behavior. For example, N-Boc protected derivatives are designed to be cleaved under acidic conditions, which regenerates the secondary amine. nih.gov Studies have shown that post-cyclization deprotection of peptides containing azetidine units can be achieved with strong acid without degradation of the strained four-membered ring. researchgate.net However, prolonged exposure or harsh acidic conditions can lead to undesired side reactions. For instance, glacial acetic acid, a weak acid, can be used as a solvent and nucleophile in certain rearrangements and is also used to quench specific reactions involving azetidine derivatives. wikipedia.orgsigmaaldrich.com

In basic media, the primary concern is the deprotonation of the carboxylic acid to form a carboxylate. The stability of the azetidine ring itself is generally higher under basic than acidic conditions. However, the presence of a strong base can promote other reactions. For example, bases like triethylamine are commonly used in reactions involving azetidinones, such as in dehydrative annulation to form the β-lactam ring. globalresearchonline.net Furthermore, strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be used to promote α-alkylation of N-protected azetidine-2-carboxylic acid esters, indicating the feasibility of C-H activation under basic conditions without ring degradation. rsc.org The specific reaction outcome is highly dependent on the substrate, the strength of the base, temperature, and reaction time.

| Condition | Potential Reactions/Behavior | Influencing Factors |

|---|---|---|

| Strongly Acidic (e.g., TFA, conc. HCl) | N-Boc deprotection; nih.gov Potential for ring-opening via azetidinium ion formation. nih.gov | Nature of N-substituent, acid concentration, temperature, presence of nucleophiles. nih.gov |

| Weakly Acidic (e.g., Acetic Acid) | Protonation of azetidine nitrogen; can act as a solvent and catalyst. wikipedia.orgrsc.org | Reaction specific; can be used for quenching or promoting specific transformations. wikipedia.orgsigmaaldrich.com |

| Neutral | Generally stable, especially with appropriate N-protection. | Substituents on the ring and side chain. |

| Basic (e.g., Triethylamine, LiTMP) | Deprotonation of carboxylic acid; promotion of reactions like cyclizations or alkylations. rsc.orgglobalresearchonline.net | Base strength, substrate structure, solvent, temperature. rsc.org |

Advanced Characterization Techniques in Azetidin 3 Yl Acetic Acid Research

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of Azetidin-3-yl-acetic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy offer detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments allows for the complete assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy provides information about the chemical environment of protons. For a derivative, methyl 2-(azetidin-3-yl)acetate hydrochloride, the proton NMR spectrum (400 MHz, CD₃OD) shows characteristic signals for the azetidine (B1206935) ring and the acetate (B1210297) side chain. chemicalbook.com The protons on the azetidine ring typically appear as complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy identifies the different carbon environments in the molecule. In derivatives like 3-aryl-3-azetidinyl acetates, the quaternary C-3 carbon of the azetidine ring shows a characteristic signal in the range of δ 39.1–39.7 ppm, while the methylene (B1212753) carbon of the acetate moiety appears between δ 45.2–45.7 ppm. semanticscholar.org For N-unprotected derivatives, these shifts are observed around δ 41.5–42.0 ppm (C-3) and δ 43.2–43.7 ppm (acetate CH₂). semanticscholar.org

Advanced 2D NMR Techniques are employed for unambiguous signal assignment and detailed structural analysis of complex derivatives. semanticscholar.org

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the molecule, helping to trace the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. For instance, in a 3-aryl-3-azetidinyl acetic acid methyl ester derivative, the methylene carbon of the acetate group showed a cross-peak with the corresponding methylene protons. ktu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is essential for establishing the connectivity across quaternary carbons and heteroatoms. For example, long-range HMBC correlations were observed between the azetidine ring methylene protons and the quaternary carbon of an aryl substituent, as well as the carbonyl carbon of the acetate group in 3-aryl-3-azetidinyl acetic acid derivatives. ktu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is crucial for determining the stereochemistry and conformation of the molecule. semanticscholar.org

While specific data for ¹⁵N, ¹⁹F, and ³¹P NMR are dependent on the presence of these nuclei in specific derivatives, these techniques can provide valuable information on the electronic environment of nitrogen, fluorine, and phosphorus atoms, respectively. For example, the ¹⁹F NMR spectrum of a trifluoromethyl-substituted derivative showed the characteristic chemical shift for the CF₃ group. semanticscholar.org

Table 1: Representative ¹H NMR Data for a Derivative of this compound Data for Methyl 2-(azetidin-3-yl)acetate hydrochloride in CD₃OD. chemicalbook.com

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Azetidine CH₂ | 4.16 | t | 9.9 |

| Azetidine CH₂ | 3.95-3.87 | m | |

| OCH₃ | 3.73-3.65 | m | |

| Azetidine CH | 3.28-3.19 | m | |

| Acetate CH₂ | 2.78-2.69 | m |

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Derivatives of this compound semanticscholar.org

| Carbon | N-Unprotected Derivatives (δ, ppm) | 3-Aryl-3-azetidinyl Acetates (δ, ppm) |

|---|---|---|

| Azetidine C-3 | 41.5–42.0 | 39.1–39.7 |

| Acetate CH₂ | 43.2–43.7 | 45.2–45.7 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound and its derivatives with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of the molecular formula, confirming the identity of the synthesized compound. This technique is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions.

For example, the hydrochloride salt of this compound has a molecular formula of C₅H₁₀ClNO₂ and a molecular weight of 151.59 g/mol . nih.gov HRMS would provide a highly accurate mass measurement that corresponds to this formula. In research involving derivatives, such as methyl {3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetate, HRMS (using electrospray ionization, ESI) was used to confirm the calculated exact mass of the protonated molecule [M+H]⁺. ktu.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and the secondary amine functionalities.

Key expected absorption bands include:

A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

A C=O stretching band for the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

An N-H stretching band for the secondary amine of the azetidine ring, typically around 3300-3500 cm⁻¹.

C-H stretching bands for the aliphatic CH and CH₂ groups, generally in the 2850-3000 cm⁻¹ region.

In studies of related azetidinone derivatives, the characteristic C=O stretching of the β-lactam ring is observed in the range of 1650-1689 cm⁻¹. jmchemsci.com

Crystallographic Analysis

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for a molecule in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) is an indispensable tool for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing definitive confirmation of the molecular structure. For chiral molecules like derivatives of this compound, SC-XRD is the gold standard for determining the absolute configuration of stereocenters.

Chromatographic Methods

Chromatographic methods are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. Due to the polar and non-volatile nature of the compound, reversed-phase HPLC is a suitable method. A typical setup would involve a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would need to be controlled to ensure consistent ionization of the carboxylic acid and amine groups. Detection can be achieved using a UV detector (if the molecule has a chromophore or is derivatized) or, more universally, with an evaporative light scattering detector (ELSD) or mass spectrometry (LC-MS). For the related azetidine-2-carboxylic acid, HPLC with a cation exchange resin column has been used. nih.gov

Gas Chromatography (GC) is generally less suitable for the direct analysis of polar, non-volatile compounds like amino acids. However, GC can be employed after derivatization to increase the volatility of this compound. Common derivatization procedures for amino acids include esterification of the carboxylic acid group and acylation of the amine group. For instance, the compound could be converted to its methyl ester and then acylated to form a volatile derivative that can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The analysis of azetidine-2-carboxylic acid has been performed using GC-MS after silylation. researchgate.net

Flash Chromatography for Purification

Flash chromatography is a fundamental purification technique used extensively in the synthesis of azetidine-containing compounds. It is employed to separate the desired product from unreacted starting materials, reagents, and byproducts based on polarity.

In the synthesis of functionalized azetidines, which are precursors or analogues of this compound, flash chromatography on silica (B1680970) gel is a standard procedure. nih.gov For instance, after a reaction, the crude residue is often subjected to silica gel chromatography to isolate the target molecule. nih.gov A common mobile phase system for these separations is a gradient of ethyl acetate (EtOAc) in hexanes. nih.gov This technique is effective for multi-gram scale separations, demonstrating its utility in producing significant quantities of purified material. nih.gov

The versatility of flash chromatography is also evident in its ability to separate stereoisomers, such as epimeric mixtures of 2-cyano azetidines, which can be challenging to distinguish otherwise. nih.gov The choice of solvent system and gradient is optimized to achieve baseline separation between the desired compound and impurities. In some cases, for highly polar or acidic compounds, modifiers may be added to the mobile phase to improve separation and prevent the product from streaking on the column. For example, adding a small percentage of acetic acid to the eluent can help in the purification of acidic compounds by keeping them protonated and reducing their interaction with the silica gel.

Table 1: Examples of Flash Chromatography in Azetidine Synthesis

| Compound Type | Stationary Phase | Mobile Phase / Eluent | Outcome | Reference |

|---|---|---|---|---|

| Protected 2-cyano azetidines | Silica Gel | Hexanes/Ethyl Acetate (EtOAc) | Separation of epimeric mixture (53% and 40% yields for each epimer) | nih.gov |

| N-acylated azetidine | Silica Gel | Not specified | Purification of the final acylated product (24% yield) | nih.gov |

| General acidic compounds | Silica Gel (Normal Phase) | DCM with a gradient up to 20% MeOH and 1% Acetic Acid | Effective purification of acidic, base-sensitive compounds | reddit.com |

Chiral HPLC for Enantiomeric Purity Determination

For chiral molecules like this compound, determining the enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose, enabling the separation and quantification of individual enantiomers.

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica gel support, are widely used. nih.gov For instance, columns like the CHIRALPAK® series are effective for resolving a wide range of chiral compounds. researchgate.netsemanticscholar.org

Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5). researchgate.net For azetidine-related structures, a normal-phase mobile system often consisting of n-hexane, an alcohol like 2-propanol or ethanol, and a basic or acidic additive (e.g., diethylamine (B46881) or trifluoroacetic acid) is commonly employed. researchgate.netsemanticscholar.org The additive helps to improve peak shape and resolution. The separated enantiomers are typically detected using a UV detector at a wavelength where the molecule absorbs light. researchgate.net

Table 2: Chiral HPLC Method Parameters for Azetidine-Related Compounds

| Parameter | Example Condition 1 | Example Condition 2 |

|---|---|---|

| Chiral Column | CHIRALPAK AD (5 µm, 250 mm × 4.6 mm) | Chiralpak AS-H (5 µm, 250 x 4.6 mm) |

| Mobile Phase | n-hexane/2-propanol/diethylamine (75:25:0.1 v/v/v) | n-hexane/ethanol/2-propanol/trifluoroacetic acid (84:12:4:0.1 v/v) |

| Flow Rate | 1.0 mL/min | Not specified, but typically ~1.0 mL/min |

| Detection | UV at 260 nm | Not specified |

| Achieved Resolution (Rs) | > 1.9 | > 2.0 |

| Reference | researchgate.net | semanticscholar.org |

LC/MS for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC/MS) is an indispensable tool for real-time monitoring of chemical reactions during the synthesis of this compound. It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the tracking of reactants, intermediates, products, and byproducts.

A small aliquot of the reaction mixture is injected into the LC/MS system. The components are separated on a reverse-phase column (e.g., C18) and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common technique used to generate ions from the analytes. For a compound like this compound, analysis would typically be performed in positive ion mode, monitoring for the protonated molecule [M+H]⁺. mdpi.com

The mass spectrometer can be operated in full scan mode to identify all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. mdpi.com In MRM, a specific parent ion (e.g., the [M+H]⁺ of the product) is selected and fragmented, and a specific fragment ion is then monitored. mdpi.com This technique provides quantitative data on the concentration of the target compound over time, allowing chemists to determine the optimal reaction time and conditions. researchgate.net

Table 3: LC/MS Parameters for Monitoring Acetic Acid Derivatives

| Parameter | Example for Indole-3-acetic acid (IAA) | Example for Acetate Quantification |

|---|---|---|

| Chromatography | Reverse-phase C18 | Reverse-phase C18 |

| Ionization Mode | Positive ESI ([M+H]⁺) | Negative ESI |

| Monitored Ion(s) | Parent Ion: m/z 176.1; Fragment Ions: m/z 130.0, 103.0 | Pseudo MRM for acetate ions |

| Application | Confirmation of product presence and fragmentation pattern | Quantitative determination of acetate content |

| Reference | mdpi.com | nih.gov |

Computational Studies on Azetidin 3 Yl Acetic Acid and Its Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. amazonaws.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode.

In studies involving azetidine (B1206935) derivatives, molecular docking has been employed to evaluate their potential as inhibitors of various protein targets. For instance, a series of novel azetidin-2-one (B1220530) derivatives were designed and assessed as potential inhibitors of the epidermal growth factor receptor (EGFR), a key factor in cell growth and proliferation. researchgate.net The docking study aimed to predict whether these compounds could form stable complexes within the erlotinib binding site of the EGFR tyrosine kinase domain. researchgate.netscribd.com The results indicated that the designed azetidine-2-one derivatives had favorable binding interactions. researchgate.net

The effectiveness of the binding is often quantified by a docking score, which estimates the binding affinity. In the study of azetidin-2-one derivatives targeting EGFR, several compounds showed promising fitness scores compared to the reference ligand, erlotinib. researchgate.net

Table 1: Molecular Docking Fitness Scores of Selected Azetidin-2-one Derivatives against EGFR

| Compound | PLP Fitness Score* | Reference Ligand (Erlotinib) Fitness Score |

|---|---|---|

| A-2 | 77.79 | 71.94 |

| A-8 | 76.68 | 71.94 |

| A-14 | 71.46 | 71.94 |

*PLP (Piecewise Linear Potential) is a scoring function used to estimate binding affinity. A higher score generally indicates a more favorable predicted interaction. Data sourced from a study on new azetidin-2-one derivatives. researchgate.net

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues of a protein's active site. researchgate.net These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex. researchgate.netnih.gov

For azetidine derivatives, interaction analysis reveals how the molecule orients itself within the binding pocket. In the case of azetidin-2-one derivatives docked into the EGFR active site, specific interactions with key amino acid residues were identified. researchgate.net Similarly, computational studies on nipecotic acid derivatives, which are structurally related to azetidine-based GABA uptake inhibitors, have been used to understand their interactions with the human GABA transporter 1 (GAT1). nih.gov

Molecular dynamics (MD) simulations can further elucidate these interactions over time, providing a more dynamic picture of the complex's stability. nih.gov Analysis of MD trajectories can reveal the persistence of hydrogen bonds and other contacts throughout the simulation. nih.gov

Table 2: Key Protein-Ligand Interactions for a Representative Compound (4e) in a Thiazolo[3,2-a]pyridine Derivative Study

| Interaction Type | Interacting Amino Acid Residues |

|---|---|

| Hydrogen Bonds | 3 interactions identified |

| Hydrophobic Contacts | 10 contacts (including Alkyl and π-Alkyl) |

| Halogen Interaction | 1 interaction identified |

| Van der Waals | Trp357, Thr163, His305, Ala198, Glu233, Asp197, His101, Trp58, His299, Tyr62, Leu165, Gln63 |

This table illustrates the types of interactions typically analyzed. Data sourced from a study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods provide fundamental information about molecular geometry, reactivity, and energetics.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In pharmaceutical research, DFT is applied to determine optimized molecular geometries, calculate electronic properties, and predict chemical reactivity. nih.govnih.gov

For molecules related to Azetidin-3-yl-acetic acid, DFT has been used to perform conformational studies and explore differences in structural preferences. nih.gov For example, a study on L-azetidine-2-carboxylic acid used DFT methods to analyze its backbone and ring structures compared to other cyclic amino acids. nih.gov DFT calculations can also shed light on reaction mechanisms. For instance, the steam reforming of acetic acid on a Nickel surface was investigated using DFT to determine the most favorable reaction pathway. researchgate.net Such studies provide insights into bond-breaking and bond-forming processes at a molecular level. researchgate.net

Computational methods can be used to calculate key thermodynamic parameters that describe the stability and energy of a molecule. The heat of formation, for example, represents the energy change when a compound is formed from its constituent elements and is a critical measure of its stability. researchgate.net

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule is critical as it often dictates its biological activity by determining how it fits into a receptor's binding site.

Furthermore, studies on peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have revealed that this moiety can act as a β-turn inducer, a critical secondary structure in proteins and peptides. researchgate.net Spectroscopic analysis combined with computational modeling showed the presence of interesting intramolecular hydrogen bonds that influence the molecule's three-dimensional structure. researchgate.net One such bond, a main-chain-to-side-chain hydrogen bond, creates a six-membered pseudo-cycle connecting the azetidine ring nitrogen to a nearby amide group, expanding the conformational options for designing structured peptides (foldamers). researchgate.net

Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the underlying mechanisms of chemical reactions and biological interactions. By simulating molecular behavior at the atomic level, researchers can gain insights that are often difficult to obtain through experimental means alone.

In the context of drug-receptor interactions, a combination of molecular docking and molecular dynamics (MD) simulations is often used. After an initial static binding pose is predicted by docking, MD simulations can be run to observe the dynamic evolution of the protein-ligand complex over time. nih.gov This approach provides a comprehensive understanding of the interactions and can confirm the stability of the binding mode. For example, an MD simulation of a thiazolo[3,2-a]pyridine derivative complexed with α-amylase was conducted for 100 nanoseconds to gain precise, atomic-level information about the molecular interactions and stability of the complex. nih.gov

DFT calculations are also instrumental in elucidating reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction pathway. This allows for the identification of rate-determining steps and provides a detailed understanding of how a chemical transformation occurs. researchgate.net

Medicinal Chemistry and Biological Applications of Azetidin 3 Yl Acetic Acid Derivatives

Applications in Pharmaceutical Development

The rigid framework of the azetidine (B1206935) ring, combined with the acidic side chain of the acetic acid moiety, provides a unique structural motif that can be exploited in drug design. This combination allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

Intermediate in Pharmaceutical Synthesis

Azetidin-3-yl-acetic acid and its derivatives are valuable intermediates in the synthesis of more complex pharmaceutical compounds. The synthesis of a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives often starts from N-Boc-3-azetidinone. This undergoes a Horner-Wadsworth-Emmons reaction, followed by a rhodium(I)-catalyzed conjugate addition of arylboronic acids. Subsequent chemical modifications can then be performed to produce a variety of N-unprotected hydrochlorides, as well as N-alkylated and N-acylated azetidine derivatives. This synthetic versatility allows for the creation of a diverse range of molecules for screening and optimization in drug discovery programs.

Design of Drug Candidates

The unique structural features of this compound make it an attractive scaffold for the design of new drug candidates. The azetidine ring can act as a bioisostere for other cyclic or acyclic moieties, offering a way to modify the structure of a known active compound to improve its properties. For instance, the rigid nature of the azetidine ring can lock a molecule into a specific conformation that is optimal for binding to a biological target.

Derivatives of this compound have been investigated for a variety of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents. The ability to readily synthesize a library of diverse derivatives allows for systematic structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds into clinical candidates.

Neuroprotective Activity Studies

A significant area of research for this compound derivatives has been in the field of neurodegenerative diseases. Several studies have demonstrated the potential of these compounds to protect neurons from damage in models of both Parkinson's and Alzheimer's disease.

Models Associated with Parkinson's Disease (e.g., Salsolinol-induced)

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. Salsolinol is a neurotoxin that is implicated in the pathogenesis of Parkinson's disease. In a study evaluating the neuroprotective effects of a series of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, several compounds showed significant protection against salsolinol-induced cell death in SH-SY5Y neuroblastoma cells, a common in vitro model for Parkinson's disease.

One particular derivative, compound 28 , demonstrated the highest neuroprotective effect in this model. The findings suggest that these azetidine derivatives could be promising candidates for the development of new therapies to slow the progression of Parkinson's disease.

Models Associated with Alzheimer's Disease (e.g., Glutamate-induced Oxidative Damage)

Alzheimer's disease is another devastating neurodegenerative disorder, characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. Glutamate-induced oxidative damage is a key pathological process in Alzheimer's disease, leading to neuronal cell death.

The same library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was also tested for their ability to protect against glutamate-induced oxidative damage in SH-SY5Y cells. Again, compound 28 was found to have the most potent neuroprotective effect. This dual activity in models of both Parkinson's and Alzheimer's diseases highlights the potential of this chemical scaffold for the development of broad-spectrum neuroprotective agents.

Oxidative Stress Modulation

The underlying mechanism of the neuroprotective effects of these azetidine derivatives appears to be related to their ability to modulate oxidative stress. In the glutamate-induced damage model, the protective effect of compound 28 was found to be driven by a reduction in both oxidative stress and caspase-3/7 activity. Caspases are a family of protease enzymes that play a crucial role in programmed cell death (apoptosis). By reducing oxidative stress and inhibiting these key apoptotic enzymes, the this compound derivatives can help to prevent neuronal cell death.

Caspase Activity Modulation

Derivatives of this compound have been identified as modulators of caspase activity, a key function in the regulation of apoptosis or programmed cell death. In a study focused on neuroprotection, a library of 3-aryl-3-azetidinyl acetic acid methyl esters was synthesized and evaluated. semanticscholar.orgnih.gov One compound in particular, designated as compound 28, demonstrated a significant neuroprotective effect in a glutamate-induced neurodegeneration model. semanticscholar.orgnih.govcas.cz Further investigation revealed that this protective action was mediated by a reduction in the activity of caspase-3/7, alongside a decrease in oxidative stress. semanticscholar.orgnih.govcas.cz This finding highlights the potential of this class of compounds to interfere with apoptotic pathways, suggesting a therapeutic avenue for neurodegenerative diseases where excessive cell death is a contributing factor. semanticscholar.org

Enzyme Inhibition and Receptor Ligand Studies